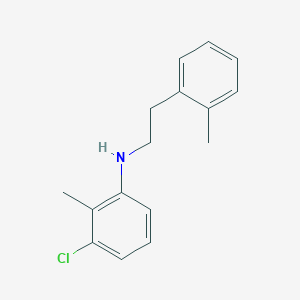

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline

Description

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline (CAS: 1040688-34-3) is an aromatic amine derivative with the molecular formula C₁₆H₁₈ClN and a molecular weight of 259.77 g/mol . Its structure features a chloro substituent at the 3-position, a methyl group at the 2-position of the benzene ring, and a 2-methylphenethyl group attached to the nitrogen atom. This compound is primarily used in laboratory settings, though its specific applications remain undisclosed in the provided evidence .

Properties

IUPAC Name |

3-chloro-2-methyl-N-[2-(2-methylphenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN/c1-12-6-3-4-7-14(12)10-11-18-16-9-5-8-15(17)13(16)2/h3-9,18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHKDGAIETYFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCNC2=C(C(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation

- Catalyst: Raney nickel or iron-based catalysts are commonly used.

- Conditions: Reflux in ethanol or other suitable solvents, with hydrogen gas or hydrazine hydrate as reducing agents.

- Reaction: The nitro group is reduced to an amine, producing 3-chloro-2-methylaniline.

Hydrazine Reduction

- Reagents: Hydrazine hydrate in ethanol.

- Conditions: Reflux at approximately 80-100°C.

- Advantages: High efficiency, environmentally benign, and suitable for scale-up.

- The reduction of nitroarenes using hydrazine hydrate under reflux conditions yields high purity aniline derivatives, as reported in multiple studies.

Chlorination and Substitutions

Post-reduction, the amino group can be chlorinated selectively at the para position relative to the methyl group, utilizing controlled chlorination conditions:

- Method: Electrophilic aromatic substitution with chlorine gas or N-chlorosuccinimide (NCS) in the presence of catalysts.

- Note: Careful control of temperature (around 0-25°C) prevents over-chlorination.

Alkylation to Form N-(2-methylphenethyl) Substituent

The amino group can be alkylated with 2-methylphenethyl halides or via reductive amination:

- Reagents: 2-methylphenethyl chloride or aldehyde with a reducing agent (e.g., sodium cyanoborohydride).

- Conditions: Mild heating in aprotic solvents like acetonitrile or ethanol.

Summary of Preparation Methods

Notes and Considerations

- Reaction Safety: The use of hydrazine and chlorine necessitates strict safety protocols due to toxicity and corrosiveness.

- Purity Control: Purification steps such as recrystallization or distillation are essential to obtain high-purity intermediates.

- Industrial Scalability: The methods involving catalytic hydrogenation and mild chlorination are preferred for large-scale production due to safety and efficiency.

Data Table of Key Parameters

| Step | Reagents | Temperature | Duration | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Nitro reduction | 2-chloro-6-nitrotoluene + hydrazine hydrate | 80-100°C | 10-24 hours | >99% | High | Reflux in ethanol |

| Chlorination | Aromatic amine + Cl₂ or NCS | 0-25°C | 1-2 hours | Selective | High | Controlled to prevent over-chlorination |

| Alkylation | Aromatic amine + 2-methylphenethyl chloride | Mild heating | 2-6 hours | Variable | Purified | Use in aprotic solvents |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline is primarily used in proteomics research. It is utilized as a reagent for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for research in chemistry, biology, and medicine .

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-N-(2-methylphenethyl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the nitrogen atom or the aromatic ring. Key comparisons include:

Key Observations :

- N-Substituent Variability : The 2-methylphenethyl group in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability in biological systems compared to smaller groups like trifluoroethyl or planar substituents like nitrothiophene .

- Electron-Withdrawing Effects: Fluorinated analogs (e.g., trifluoropropanylidene or trifluoroethyl ) exhibit increased electronegativity, altering reactivity and stability.

- Synthetic Yields : Yields vary significantly (50–78%), influenced by steric hindrance (e.g., trifluoropropanylidene synthesis at 50% ) or reaction optimization (e.g., nitrothiophene derivative at 78% ).

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

- Lipophilicity : The 2-methylphenethyl group in the target compound likely increases lipophilicity compared to simpler N-substituents, impacting solubility in organic solvents .

- Acidity : Thiophene-containing analogs (e.g., ) exhibit lower pKa values (~2.84), suggesting stronger acidity due to electron-withdrawing sulfur .

- Thermal Stability : Crystalline derivatives with nitrothiophene groups () demonstrate high melting points (402–404 K), indicative of strong intermolecular interactions .

Biological Activity

3-Chloro-2-methyl-N-(2-methylphenethyl)aniline is a chemical compound with the molecular formula and a molecular weight of 259.78 g/mol. It is categorized as an aniline derivative and is noted for its potential biological activities, particularly in pharmacological and agrochemical applications. This article delves into its biological activity, synthesis, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing cellular functions such as metabolism, cell signaling, and apoptosis.

Pharmacological Properties

Research indicates that compounds structurally similar to this compound exhibit a range of pharmacological activities:

- Antimicrobial Activity : Some studies suggest that aniline derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anticancer Potential : Certain analogs have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumorigenesis.

- Neuroactive Effects : Compounds in this class may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various aniline derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

- Neuropharmacological Assessment : Preliminary investigations into the neuroactive properties revealed that the compound might influence dopamine receptors, suggesting a potential role in treating neurological disorders.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available aniline derivatives.

- Chlorination : The introduction of the chlorine atom at the 3-position is achieved through electrophilic aromatic substitution reactions.

- Alkylation : The methyl group is introduced via alkylation reactions to yield the final product.

Synthetic Route Example

| Step | Reagent/Conditions | Product |

|---|---|---|

| 1 | Aniline + Chlorine | 3-Chloroaniline |

| 2 | 3-Chloroaniline + Methylating agent | 3-Chloro-2-methylaniline |

| 3 | 3-Chloro-2-methylaniline + 2-Methylphenethyl chloride | This compound |

Comparative Analysis

To understand the biological activity better, a comparative analysis with similar compounds was conducted:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| 4-Chloro-3-methylaniline | Structure | Low | Moderate |

| N,N-Dimethyl-4-chloroaniline | Structure | High | Low |

Future Directions

Further research is warranted to explore the full spectrum of biological activities offered by this compound. Potential areas include:

- In vivo Studies : To assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Development of Derivatives : To enhance potency and selectivity against specific biological targets.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.